3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1-naphthylamino)ethyl]-2(1H)-pyridinone
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Overview
Description
3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1-naphthylamino)ethyl]-2(1H)-pyridinone is a complex organic compound characterized by its unique structure, which includes a dichlorobenzyl group, a hydroxy group, and a naphthylaminoethyl group attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1-naphthylamino)ethyl]-2(1H)-pyridinone typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 2,4-dichlorobenzyl chloride with a suitable pyridinone derivative under basic conditions, followed by the introduction of the naphthylaminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1-naphthylamino)ethyl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with a palladium catalyst, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution of the dichlorobenzyl group can produce a variety of substituted derivatives.
Scientific Research Applications
3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1-naphthylamino)ethyl]-2(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1-naphthylamino)ethyl]-2(1H)-pyridinone involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dichlorobenzyl)-1H-benzimidazole: Shares the dichlorobenzyl group but has a benzimidazole ring instead of a pyridinone ring.
2,4-dichlorobenzonitrile: Contains the dichlorobenzyl group but lacks the hydroxy and naphthylaminoethyl groups.
Uniqueness
3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1-naphthylamino)ethyl]-2(1H)-pyridinone is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the hydroxy and naphthylaminoethyl groups distinguishes it from other similar compounds, providing unique opportunities for interaction with biological targets and applications in various fields.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-[2-(naphthalen-1-ylamino)ethyl]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O2/c25-18-9-8-17(21(26)15-18)14-20-23(29)10-12-28(24(20)30)13-11-27-22-7-3-5-16-4-1-2-6-19(16)22/h1-10,12,15,27,29H,11,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYYWMMMSZABKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCN3C=CC(=C(C3=O)CC4=C(C=C(C=C4)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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